Product packaging for Diethyl (1-cyanocyclohexyl)propanedioate(Cat. No.:CAS No. 128262-20-4)

Diethyl (1-cyanocyclohexyl)propanedioate

Cat. No.: B159793
CAS No.: 128262-20-4
M. Wt: 267.32 g/mol
InChI Key: RVQLJKLQQYFQSS-UHFFFAOYSA-N
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Description

Diethyl (1-cyanocyclohexyl)propanedioate is a chemical compound for research and experimental applications. This compound is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The combination of a cyclohexyl ring, propanedioate (malonate), and nitrile (cyano) functional groups in its structure suggests its potential utility as a versatile synthetic intermediate. Researchers can employ it in organic synthesis, particularly in condensation reactions or as a precursor for more complex molecular architectures, such as those explored in pharmaceutical or agrochemical development. Specific details regarding its applications, mechanism of action, and physical properties should be confirmed by consulting the product's Certificate of Analysis and relevant scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO4 B159793 Diethyl (1-cyanocyclohexyl)propanedioate CAS No. 128262-20-4

Properties

IUPAC Name

diethyl 2-(1-cyanocyclohexyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-3-18-12(16)11(13(17)19-4-2)14(10-15)8-6-5-7-9-14/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQLJKLQQYFQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C1(CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448158
Record name Diethyl (1-cyanocyclohexyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128262-20-4
Record name Diethyl (1-cyanocyclohexyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of Diethyl 1 Cyanocyclohexyl Propanedioate

Development and Optimization of Classical Synthetic Routes

The preparation of Diethyl (1-cyanocyclohexyl)propanedioate is classically achieved through a sequential reaction pathway that builds the molecule in a stepwise fashion. This approach allows for the isolation and purification of intermediates, ensuring a high-purity final product.

Multistep Synthesis Approaches

The most established multistep synthesis involves a two-stage process: a Knoevenagel condensation followed by a conjugate addition of cyanide.

Stage 1: Knoevenagel Condensation

The initial step is the synthesis of the precursor, Diethyl (cyclohexylidene)propanedioate. This is accomplished via the Knoevenagel condensation of cyclohexanone (B45756) with diethyl malonate. researchgate.netpearson.commasterorganicchemistry.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or other amines, which is basic enough to deprotonate the active methylene (B1212753) group of diethyl malonate but not so strong as to cause self-condensation of the cyclohexanone. researchgate.netpearson.com The reaction involves the formation of a carbanion from diethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. Subsequent dehydration yields the α,β-unsaturated product, Diethyl (cyclohexylidene)propanedioate. researchgate.netmasterorganicchemistry.com To drive the reaction to completion, the water formed as a byproduct is often removed, for instance, by azeotropic distillation. masterorganicchemistry.com

Stage 2: Conjugate Addition of Cyanide

The second stage involves the conjugate addition (Michael reaction) of a cyanide nucleophile to the electron-deficient β-carbon of the Diethyl (cyclohexylidene)propanedioate intermediate. chemicalbook.com A common procedure utilizes potassium cyanide in an alcoholic solvent, such as ethanol (B145695). chemicalbook.com The reaction is performed under reflux conditions, and careful control of pH is critical for achieving high yields. The pH is typically maintained in a slightly basic range (10.5-11.5) through the continuous addition of an acid, like HCl in ethanol, to facilitate the reaction while managing the equilibrium. chemicalbook.com Following the reaction, acidification leads to the final product. A reported yield for this specific transformation is approximately 88%. chemicalbook.com

StepReactantsCatalyst/ReagentsProductTypical Conditions
1Cyclohexanone, Diethyl malonatePiperidine/AmineDiethyl (cyclohexylidene)propanedioateHeating with water removal researchgate.netmasterorganicchemistry.com
2Diethyl (cyclohexylidene)propanedioate, Potassium cyanideHCl/EthanolThis compoundReflux in ethanol, pH 10.5-11.5 chemicalbook.com

One-Pot Reaction Strategies

One-pot reactions, which combine multiple reaction steps into a single procedural operation without isolating intermediates, offer advantages in terms of efficiency, resource conservation, and reduced waste. Such strategies often rely on tandem or domino reaction sequences where the conditions for one transformation are compatible with the subsequent steps.

In the context of this compound, a hypothetical one-pot synthesis would involve the three-component reaction of cyclohexanone, diethyl malonate, and a cyanide source. This would constitute a tandem Knoevenagel condensation-Michael addition sequence. While tandem Knoevenagel-Michael reactions are a well-established class of multicomponent reactions in organic synthesis, researchgate.netnih.govrsc.org a specific, optimized one-pot protocol for the direct synthesis of this compound from these three starting materials is not prominently documented in a survey of relevant chemical literature. The development of such a procedure would require careful balancing of catalysts and reaction conditions to facilitate both the initial condensation and the subsequent cyanide addition in the same reaction vessel.

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and controlling product formation.

Reaction Intermediates and Transition State Analysis

Knoevenagel Condensation Mechanism: The Knoevenagel condensation begins with the base catalyst (B:) deprotonating the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent ester groups. This generates a resonance-stabilized enolate ion. researchgate.netmasterorganicchemistry.com This enolate then performs a nucleophilic attack on the electrophilic carbonyl carbon of cyclohexanone. The resulting tetrahedral intermediate, an alkoxide, is then protonated by the conjugate acid of the catalyst (BH⁺) to form a β-hydroxy adduct. The final step is the base-catalyzed elimination of a water molecule (dehydration) to furnish the α,β-unsaturated product, Diethyl (cyclohexylidene)propanedioate. pearson.com

Conjugate Addition Mechanism: The second key step is the nucleophilic conjugate addition of the cyanide ion (CN⁻) to the α,β-unsaturated ester. chemicalbook.com The cyanide ion, a soft nucleophile, preferentially attacks the electrophilic β-carbon of the double bond (a 1,4-addition). acs.org This attack forms a new carbon-carbon bond and generates a resonance-stabilized enolate intermediate, where the negative charge is delocalized between the α-carbon and the oxygen atoms of the ester carbonyl groups. chemicalbook.com This enolate intermediate is then protonated, typically during acidic workup, at the α-carbon to yield the final, stable product, this compound. The reaction is generally reversible, and its success depends on trapping the final product.

Influence of Catalysis and Reaction Conditions

Conjugate Addition: For the cyanide addition, reaction conditions significantly impact the outcome. The use of potassium cyanide in ethanol provides the necessary nucleophile. chemicalbook.com Maintaining the pH in the 10.5-11.5 range is a critical parameter; it ensures that a sufficient concentration of the free cyanide nucleophile is present, as a more acidic environment would lead to the formation of protonated, non-nucleophilic HCN. chemicalbook.com Conversely, excessively basic conditions could lead to side reactions. The reaction temperature (reflux) provides the necessary activation energy for the addition to proceed at a reasonable rate. chemicalbook.com

Stereochemical Control and Diastereoselectivity in Synthetic Pathways

The synthesis of this compound creates a new stereocenter at the C1 position of the cyclohexane (B81311) ring (the carbon bearing both the cyano and the malonate groups). However, as the starting materials (cyclohexanone, diethyl malonate, and KCN) are all achiral and the reaction is typically run under achiral conditions, the product is formed as a racemic mixture of two enantiomers.

The preceding Knoevenagel condensation produces a planar C=C double bond in the Diethyl (cyclohexylidene)propanedioate intermediate. The subsequent nucleophilic attack by the cyanide ion can occur from either face of this planar system with equal probability, leading to the racemic product.

While there is no inherent diastereoselectivity in this specific synthesis (as only one stereocenter is formed), the principles of nucleophilic addition to cyclohexyl systems are well-studied. In related additions to substituted cyclohexanone derivatives, the stereochemical outcome is dictated by a balance of steric and electronic factors, often explained by models like the Felkin-Ahn model or by considering torsional strain in the transition state. For instance, the approach of a nucleophile to a cyclohexyl ring can occur via an "axial" or "equatorial" trajectory, with steric hindrance often favoring equatorial attack. However, electronic effects, such as stabilizing interactions between the forming bond and adjacent sigma bonds of the ring, can favor axial attack. In the case of the planar cyclohexylidene intermediate, these considerations are less complex, but if chiral catalysts or auxiliaries were employed, they could potentially induce facial selectivity in the cyanide attack, leading to an enantioenriched product. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Protocols

The development of environmentally benign synthetic routes to valuable chemical compounds is a cornerstone of modern chemistry. In the context of this compound, a compound with applications in organic synthesis, the focus has shifted towards greener and more sustainable production methods. These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency compared to conventional methods.

The traditional synthesis of this compound involves the Michael addition of a cyanide source to Diethyl cyclohexylidene-malonate. A known method involves reacting Diethyl cyclohexylidene-malonate with potassium cyanide in refluxing ethanol, with the pH carefully controlled by the addition of a solution of hydrogen chloride in ethanol. This process, while effective with yields around 88%, utilizes a significant amount of organic solvent and a highly toxic cyanide salt, prompting the exploration of greener alternatives. chemicalbook.com

Green chemistry offers several innovative strategies that can be applied to the synthesis of this compound, primarily by revolutionizing the Michael addition step. These include the use of recyclable catalysts, solvent-free reaction conditions, and the replacement of hazardous reagents with safer alternatives.

Ionic Liquid Catalysis:

Ionic liquids (ILs), which are salts with low melting points, have emerged as promising green catalysts and solvents due to their negligible vapor pressure, high thermal stability, and recyclability. For Michael additions similar to the synthesis of the target compound, task-specific basic ionic liquids have been shown to be highly effective. For instance, the use of a recyclable, dabco-based ionic liquid, [C4dabco]OH, has been demonstrated to catalyze the Michael addition of active methylene compounds to α,β-unsaturated esters and nitriles under solvent-free conditions at room temperature, achieving excellent yields. rhhz.net The ionic liquid can be easily separated from the product by the addition of water and subsequently reused, significantly reducing waste. rhhz.net

Mechanochemistry:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free approach to synthesis. Ball milling, a common mechanochemical technique, can facilitate Michael additions with high efficiency. Studies on the Michael addition of dimethyl malonate to cyclic enones have shown that the reaction can proceed rapidly at room temperature without any solvent, using only a catalytic amount of a weak base like potassium carbonate. rhhz.net This method is not only energy-efficient but also minimizes waste by eliminating the need for bulk solvents. The potential application of mechanochemistry to the synthesis of this compound presents a significant step towards a more sustainable process.

Aqueous Synthesis:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of synthetic methods that can be performed in water is a key goal of green chemistry. For reactions of a similar nature to the synthesis of this compound, three-component reactions in water have been successfully developed. These reactions can proceed via a Knoevenagel condensation followed by a Michael addition of cyanide, demonstrating the feasibility of using water as a solvent for the key bond-forming steps.

Alternative Cyanide Sources:

To mitigate the high toxicity of traditional cyanide reagents like potassium or sodium cyanide, researchers have explored alternative, safer cyanide sources. Malononitrile (B47326), for example, can serve as an organic cyanation source for the reaction with α,β-unsaturated enones. These reactions can proceed efficiently at room temperature in the open air and without the need for a metal catalyst, representing a significantly greener and safer approach to cyanation.

Mechanistic Investigations in a Green Context:

The mechanism of the Michael addition, central to the synthesis of this compound, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org In the context of green chemistry, the role of the catalyst and solvent in facilitating this reaction is of particular interest.

In ionic liquid-catalyzed reactions, the basic anion of the ionic liquid is believed to deprotonate the active methylene compound (in this case, diethyl malonate), generating the nucleophilic enolate. The ionic liquid environment can also stabilize the transition state of the reaction.

In mechanochemical synthesis, the mechanical energy provided by ball milling increases the surface area of the solid reactants and facilitates the formation of the reactive enolate at the surface of the solid base catalyst.

When using water as a solvent, the reaction may occur at the interface of the organic and aqueous phases, with vigorous stirring being crucial for the reaction to proceed effectively. Computational studies have also suggested that water molecules can play a catalytic role by stabilizing the transition state through hydrogen bonding.

The use of malononitrile as a cyanide source involves a different mechanistic pathway, where malononitrile itself acts as the nucleophile, followed by a subsequent reaction cascade that results in the transfer of a cyanide group.

The following table summarizes data from analogous green synthetic methods for Michael additions, highlighting the potential for the sustainable synthesis of this compound.

CatalystMichael AcceptorMichael DonorSolventTemperature (°C)TimeYield (%)Reference
[C4dabco]OH (5 mol%)Acrylonitrile (B1666552)Dimethyl malonateSolvent-freeRoom Temp.Minutes~98 rhhz.net
K2CO3 (0.1 equiv)2-CyclopentenoneDimethyl malonateSolvent-free (Ball mill)Room Temp.2-6 h84-95 rhhz.net
NoneBenzaldehyde & Barbituric AcidSodium CyanideWater702 hHigh
Noneα,β-unsaturated enonesMalononitrileOpen airRoom Temp.--

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of diethyl (1-cyanocyclohexyl)propanedioate, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

1D NMR (¹H, ¹³C) Spectral Interpretation

One-dimensional NMR spectra provide the fundamental framework for understanding the molecular structure.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons. The ethyl ester groups display a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), a result of spin-spin coupling. The protons of the cyclohexyl ring appear as a series of multiplets in the aliphatic region. A key feature is the singlet corresponding to the methine proton of the propanedioate moiety.

The ¹³C NMR spectrum reveals the distinct carbon environments within the molecule. Key signals include those for the nitrile carbon (CN), the quaternary carbon of the cyclohexyl ring attached to the cyano group, the carbonyl carbons (C=O) of the ester groups, and the carbons of the ethyl groups and cyclohexyl ring.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.20q4HOCH₂CH₃
~3.50s1HCH(COOEt)₂
~2.00-1.20m10HCyclohexyl-H
~1.25t6HOCH₂CH₃

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~167C=O
~120CN
~62OCH₂CH₃
~55C(CN)
~50CH(COOEt)₂
~35-20Cyclohexyl-C
~14OCH₂CH₃

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in confirming the connectivity of atoms and elucidating the three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between the methyl and methylene protons of the ethyl groups, as well as among the various protons of the cyclohexyl ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the cyclohexyl ring and the ethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons, such as the nitrile carbon and the carbonyl carbons, by observing their correlations with nearby protons. For instance, correlations between the methine proton and the carbonyl carbons, as well as the quaternary cyclohexyl carbon, would be expected.

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula C₁₄H₂₁NO₄.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry involves the selection and fragmentation of a specific ion (typically the molecular ion). The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxycarbonyl groups, the cyano group, and fragmentation of the cyclohexyl ring. Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A sharp band around 2240 cm⁻¹ corresponds to the C≡N stretching vibration of the nitrile group. Strong absorptions in the region of 1750-1730 cm⁻¹ are indicative of the C=O stretching of the ester groups. The C-H stretching vibrations of the aliphatic and ethyl groups would appear in the 3000-2850 cm⁻¹ region.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum, providing a more complete vibrational analysis.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2980-2850C-HStretching
~2240C≡NStretching
~1750-1730C=OStretching
~1200C-OStretching

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexyl and propanedioate moieties, thereby confirming its molecular structure in the solid state.

While specific crystallographic data for this compound is not publicly available, an analysis of a related precursor, malonic acid, provides insight into the potential crystal packing and hydrogen bonding interactions that might be observed. The crystallographic data for malonic acid reveals a triclinic crystal system. It is important to note that the substitution of the cyclohexyl and cyano groups would significantly alter the crystal packing and unit cell dimensions.

Hypothetical Crystallographic Data for this compound

Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray crystallographic analysis of the title compound. The values are based on typical ranges for organic molecules of similar size and complexity.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1510.7
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.18
R-factor< 0.05

This table is illustrative and does not represent published data.

Advanced Chromatographic Methods for Purification and Analytical Purity Profiling

Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed for purity assessment.

A typical HPLC system for analyzing this compound would utilize a C18 column, which is a nonpolar stationary phase. The mobile phase would likely be a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester and cyano functionalities may provide some UV absorbance.

Illustrative HPLC Method Parameters

The following table outlines a potential set of parameters for the HPLC analysis of this compound.

ParameterTypical Value
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 210 nm
Retention Time~5-7 minutes (estimated)

This table is illustrative and does not represent published data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for identifying and quantifying volatile and semi-volatile compounds. This compound, being an ester, is amenable to GC analysis.

In a typical GC-MS analysis, the compound would be injected into a heated inlet, vaporized, and carried by an inert gas (such as helium or hydrogen) through a capillary column. The column's stationary phase would be selected based on the polarity of the analyte. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its definitive identification.

Predicted GC-MS Fragmentation

While a specific mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the known behavior of similar esters. Key fragment ions would likely arise from the cleavage of the ester groups and the cyclohexyl ring.

Hypothetical GC-MS Data

ParameterTypical Value
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium at 1 mL/min
Inlet Temperature250 °C
Oven Program100 °C (1 min), then ramp to 280 °C at 15 °C/min
MS Ionization ModeElectron Impact (EI) at 70 eV
Mass Rangem/z 40-400
Predicted Major Fragments (m/z)
267[M]⁺ (Molecular Ion)
222[M - OEt]⁺
194[M - COOEt]⁺
166[M - CH(COOEt)₂]⁺
81[C₆H₉]⁺ (Cyclohexenyl fragment)
45[OEt]⁺

This table is illustrative and based on predicted fragmentation patterns, not published data.

Chemical Reactivity and Transformation Studies of Diethyl 1 Cyanocyclohexyl Propanedioate

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of Diethyl (1-cyanocyclohexyl)propanedioate is largely centered around the chemistry of malonic esters. However, the presence of a quaternary α-carbon, substituted with a bulky cyclohexyl group and a cyano group, introduces significant steric hindrance that modulates its reactivity compared to simpler malonic esters.

Condensation reactions involving the α-carbon of this compound are significantly influenced by the lack of an acidic α-hydrogen, a prerequisite for the formation of a nucleophilic enolate under typical basic conditions. Consequently, classic condensation reactions such as the Knoevenagel condensation, which require an enolizable hydrogen, are not feasible with this substrate. semanticscholar.org

However, the ester carbonyls can act as electrophiles. One notable reaction for α,α-disubstituted malonic esters is the condensation with urea or its derivatives to form barbiturates. libretexts.orggatech.edu In this reaction, the nitrogen nucleophiles of urea attack the electrophilic carbonyl carbons of the ester groups, leading to a cyclization reaction. This pathway is particularly significant in medicinal chemistry for the synthesis of various barbiturate drugs. libretexts.orgresearchgate.net

Table 1: Representative Condensation Reaction of α,α-Disubstituted Malonic Esters with Urea

Malonic Ester DerivativeReagentBaseProductYield (%)Reference
Diethyl diethylmalonateUreaSodium ethoxide5,5-Diethylbarbituric acid (Barbital)High libretexts.org
Diethyl ethyl(1-methylbutyl)malonateUreaSodium ethoxide5-Ethyl-5-(1-methylbutyl)barbituric acid (Pentobarbital)High libretexts.org
Diethyl allyl(1-methylbutyl)malonateUreaSodium ethoxide5-Allyl-5-(1-methylbutyl)barbituric acid (Secobarbital)High libretexts.org

Further alkylation or acylation at the α-carbon of this compound is not possible due to the absence of an abstractable proton at this position. The central carbon is already a quaternary center, fully substituted with a cyanocyclohexyl group and two carboxylate moieties. nih.gov

Cyclization and Rearrangement Processes

Intramolecular reactions of this compound can be envisioned through transformations of its functional groups.

The Dieckmann condensation is a common intramolecular reaction of diesters to form β-keto esters. gatech.eduwikipedia.org For this to occur with a derivative of the target molecule, the cyclohexyl ring would need to be part of a longer chain connecting the two ester groups, which is not the case in the parent molecule.

A more plausible cyclization pathway is the Thorpe-Ziegler reaction . wikipedia.orgwikipedia.org This reaction involves the intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis. To apply this to this compound, the two ester groups would first need to be converted into nitrile groups. The resulting dinitrile could then undergo base-catalyzed intramolecular cyclization. The feasibility of this reaction would depend on the length and flexibility of the chain connecting the two nitrile groups, which in this case would involve the cyclohexyl ring.

Selective Functional Group Transformations

The presence of both cyano and ester functional groups allows for selective transformations, which are crucial in multi-step syntheses.

Selective Hydrolysis of Esters: The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. nih.gov Selective monohydrolysis of one of the two ester groups in sterically hindered malonates can be challenging but may be achieved under carefully controlled conditions. nih.gov The resulting malonic acid derivative is prone to decarboxylation upon heating, yielding a substituted acetic acid. wikipedia.org

Selective Reduction of the Cyano Group: The nitrile group can be selectively reduced to a primary amine in the presence of the ester functionalities. Catalytic hydrogenation is a common method for this transformation, with catalysts such as Raney Nickel, Platinum, or Palladium being effective. researchgate.net The choice of catalyst and reaction conditions is critical to avoid the reduction of the ester groups. For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to reduce a variety of nitriles in the presence of esters. nih.gov

Table 2: Reagents for Selective Reduction of Nitriles in the Presence of Esters

ReagentConditionsProductSelectivityReference
H₂/Raney NiVariesPrimary AmineGood researchgate.net
H₂/PtVariesPrimary AmineGood researchgate.net
H₂/PdVariesPrimary AmineGood researchgate.net
BH₂(iPr)₂N / cat. LiBH₄Ambient temperaturePrimary AmineHigh nih.gov

This table provides general reagents for the selective reduction of nitriles in the presence of esters, as specific data for this compound is limited.

Conversely, the ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). harvard.edu However, these conditions would also likely reduce the nitrile group.

Reactivity under Diverse Catalytic Systems

The reactivity of this compound can be influenced by various catalytic systems, often enabling transformations that are otherwise difficult.

Catalytic Hydrogenation: As mentioned, catalytic hydrogenation is a key method for the selective reduction of the nitrile group. The choice of catalyst (e.g., Raney Cobalt) can offer high selectivity for the formation of the primary amine while leaving the ester groups intact. researchgate.net

Acid/Base Catalysis: Acid or base catalysis is fundamental to the hydrolysis of the ester groups. The rate and selectivity of hydrolysis can be tuned by the choice of acid or base and the reaction conditions.

Enzyme Catalysis: Lipases have been shown to catalyze Knoevenagel condensations and subsequent Michael additions. nih.gov While the target molecule cannot undergo a Knoevenagel condensation itself, enzymatic catalysis could potentially be explored for selective hydrolysis or other transformations of the ester groups under mild conditions.

Table 3: Potential Catalytic Transformations of this compound Analogs

Reaction TypeCatalystSubstrate TypeProduct TypeReference
Selective Nitrile ReductionRaney Cobaltα-cyano esterα-amino ester researchgate.net
Ester HydrolysisLipaseDiesterMonoester/Diacid nih.gov
Condensation with UreaSodium Ethoxideα,α-disubstituted malonic esterBarbiturate libretexts.org

This table illustrates potential catalytic reactions based on the reactivity of similar functionalized malonates.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) represents a robust and computationally efficient method for investigating the electronic structure of medium-sized organic molecules like Diethyl (1-cyanocyclohexyl)propanedioate. A typical DFT study would begin with the optimization of the molecule's three-dimensional geometry. This is an iterative process where the forces on each atom are calculated until a minimum energy structure is found, representing the most stable arrangement of the atoms.

The choice of a functional and a basis set is critical for accuracy. A common and well-validated approach would involve using a hybrid functional, such as B3LYP, which combines exact Hartree-Fock exchange with density functional exchange and correlation. This would be paired with a Pople-style basis set, like 6-31G(d,p), which provides a good balance between computational cost and accuracy for this type of molecule. From the optimized geometry, key electronic properties such as the total electronic energy, dipole moment, and electrostatic potential map would be calculated to provide insights into the molecule's stability and polarity.

Following the geometry optimization, an analysis of the molecular orbitals (MOs) would be performed. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. Visualization of the HOMO and LUMO would reveal which parts of the molecule are most likely to be involved in electron-donating and electron-accepting interactions, respectively.

Table 1: Illustrative Frontier Orbital Data for this compound (Note: The following data are representative examples of what a DFT calculation would yield and are not from a published study.)

OrbitalEnergy (Hartree)Description
HOMO-0.258Primarily localized on the propanedioate moiety and cyano group.
LUMO-0.045Primarily localized on the cyano and carbonyl groups (π* orbitals).
HOMO-LUMO Gap0.213Indicates moderate chemical stability.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The structural flexibility of this compound, particularly the rotational freedom around the single bonds connecting the cyclohexyl ring to the propanedioate group, gives rise to multiple conformers. A thorough conformational analysis is essential to identify the lowest-energy (most stable) conformer and to understand the energy landscape.

This analysis would typically begin with a molecular mechanics search using a suitable force field (e.g., MMFF94). This computationally inexpensive method allows for the rapid exploration of thousands of possible conformations. The unique, low-energy conformers identified would then be subjected to a higher level of theory, typically DFT geometry optimization as described previously, to accurately determine their relative energies. A Boltzmann distribution analysis could then be applied to determine the population of each conformer at a given temperature, providing a picture of the dynamic conformational equilibrium.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. After obtaining the optimized geometry via DFT, a vibrational frequency calculation would be performed. The results of this calculation provide a theoretical infrared (IR) spectrum. The predicted frequencies and their corresponding intensities can be compared with an experimentally measured spectrum to confirm the structure. Key vibrational modes for this compound would include the C≡N stretch of the nitrile group, the C=O stretches of the ester groups, and various C-H and C-C stretching and bending modes.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies (Note: Predicted values are typical for the functional groups and are not from a specific calculation on this molecule. Experimental data would be required for comparison.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2245Data not available
Ester (C=O)Asymmetric Stretch1750Data not available
Ester (C=O)Symmetric Stretch1735Data not available
Ester (C-O)Stretching1200Data not available

Computational Modeling of Reaction Mechanisms and Energy Barriers

Theoretical modeling can provide profound insights into how a molecule is formed or how it might react. For instance, a plausible synthesis of this compound involves the reaction of cyclohexanone (B45756) with ethyl cyanoacetate (B8463686) followed by a Michael addition with diethyl malonate.

Computational modeling of such a reaction mechanism would involve identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS) structure for each step—the highest energy point along the reaction coordinate—would be located. By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This value is critical for understanding the reaction kinetics and predicting whether a reaction is likely to occur under specific conditions.

Strategic Applications in Organic Synthesis and Methodology Development

Role as a Versatile Synthetic Building Block in Carbon-Carbon Bond Formation

The primary utility of Diethyl (1-cyanocyclohexyl)propanedioate in synthesis stems from the reactivity of its propanedioate (malonate) group. The methylene (B1212753) (-CH2-) protons flanked by two carbonyl groups are significantly acidic (pKa ≈ 13), facilitating the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. atamanchemicals.comaskthenerd.com This enolate is a potent carbon nucleophile, making the compound an excellent building block for the formation of new carbon-carbon bonds. sigmaaldrich.com

The malonic ester synthesis is a classic and powerful method in organic chemistry for the synthesis of carboxylic acids. askthenerd.com The enolate generated from this compound can react with a variety of electrophiles, most commonly alkyl halides, in a nucleophilic substitution (SN2) reaction. askthenerd.com This alkylation step introduces a new alkyl group onto the central carbon of the malonate moiety. Subsequent hydrolysis of the diethyl ester groups followed by decarboxylation yields a substituted acetic acid derivative bearing the 1-cyanocyclohexyl group.

Key C-C bond-forming reactions involving the malonate moiety include:

Alkylation: Reaction of the enolate with primary or secondary alkyl halides to introduce alkyl chains. askthenerd.com

Acylation: Reaction with acyl chlorides or anhydrides to form β-keto esters. atamanchemicals.com

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, which is a powerful method for forming 1,5-dicarbonyl compounds. core.ac.uk

The presence of the bulky 1-cyanocyclohexyl group can impart steric influence on these reactions, potentially affecting regioselectivity and stereoselectivity.

Reaction TypeElectrophileResulting Structure (General)
Alkylation R-X (Alkyl Halide)Introduction of an 'R' group
Acylation RCOCl (Acyl Chloride)Formation of a β-keto ester
Michael Addition α,β-Unsaturated KetoneFormation of a 1,5-dicarbonyl system

This table illustrates the general reactivity of the propanedioate moiety in C-C bond formation.

Precursor in the Synthesis of Complex Organic Molecules and Scaffolds

The multifunctional nature of this compound makes it a valuable precursor for more elaborate molecular architectures. The nitrile and ester functionalities can be selectively transformed to access a wide range of organic scaffolds.

For instance, the nitrile group can be:

Hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide.

Reduced using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to afford a primary amine.

These transformations, combined with the classic malonic ester synthesis pathway (alkylation, hydrolysis, and decarboxylation), allow for the creation of complex molecules from a single starting material. For example, the synthesis could yield substituted cyclohexyl compounds containing amino acid or dicarboxylic acid motifs, which are important structural units in medicinal chemistry and materials science. The compound serves as a linchpin, allowing for the sequential and controlled introduction of different functional groups and carbon chains.

Development of Novel Synthetic Methodologies Employing the Propanedioate Moiety

The propanedioate moiety is a cornerstone in the development of various synthetic methodologies beyond simple alkylations. Its ability to act as a nucleophile is exploited in several named reactions and tandem processes.

One such important reaction is the Knoevenagel condensation , where the active methylene group of the malonate reacts with aldehydes or ketones to form a new carbon-carbon double bond. atamanchemicals.com Diethyl propanedioate is a common substrate in these reactions. atamanchemicals.com The resulting product, a substituted alkylidene malonate, is a versatile intermediate for further transformations. For example, the synthesis of this compound itself can be achieved via the conjugate addition of cyanide to diethyl cyclohexylidene-malonate, a product of a Knoevenagel-type reaction. chemicalbook.com

Furthermore, the malonate group can participate in palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation . In these processes, the malonate enolate acts as a soft nucleophile to attack a π-allyl palladium complex, forming a new C-C bond with high efficiency and selectivity. The development of asymmetric versions of these reactions is a major area of modern organic synthesis.

Stereoselective and Asymmetric Transformations Initiated by this compound

Creating molecules with specific three-dimensional arrangements is a central goal of modern synthesis. The propanedioate unit within this compound can be a key participant in stereoselective and asymmetric reactions. When the malonate enolate reacts with a prochiral electrophile or an α,β-unsaturated system, new stereocenters can be generated.

The field of asymmetric catalysis offers powerful tools to control the stereochemical outcome of these reactions. Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer or diastereomer over the other.

Notable asymmetric transformations involving malonate nucleophiles include:

Asymmetric Michael Additions: The conjugate addition of the malonate enolate to electrophilic alkenes can be rendered highly enantioselective by using chiral Lewis acids or chiral phase-transfer catalysts. chemrxiv.orgresearchgate.net

Asymmetric Allylic Alkylations: As mentioned, the palladium-catalyzed reaction with allylic substrates can be controlled using chiral phosphine ligands to produce optically active products with high enantiomeric excess (ee). nih.gov

Research in this area has identified various effective catalyst systems for these transformations, allowing for the synthesis of enantiomerically enriched compounds. nih.gov While specific studies detailing the use of this compound in these asymmetric reactions are not widely documented, its structural similarity to other malonic esters suggests its high potential as a substrate in the development of new stereoselective C-C bond-forming reactions.

Asymmetric ReactionCatalyst TypeStereochemical Outcome
Michael Addition Chiral Lewis Acid (e.g., LiAl(BINOL)2)Enantiomerically enriched 1,5-dicarbonyl compounds chemrxiv.org
Allylic Alkylation Palladium(0) with Chiral LigandsEnantiomerically enriched allylated products nih.gov
Michael Addition Chiral AminocarboxylatesEnantiomerically enriched adducts researchgate.net

This table presents examples of catalyst types used to achieve stereoselectivity in reactions involving malonate nucleophiles.

Synthesis and Characterization of Diethyl 1 Cyanocyclohexyl Propanedioate Derivatives and Analogues

Structural Modification Strategies for Analogues

The generation of analogues of diethyl (1-cyanocyclohexyl)propanedioate involves a variety of synthetic strategies that allow for the modification of the core structure. These modifications can be broadly categorized into three main areas: alteration of the ester groups, functionalization of the cyclohexyl ring, and transformation of the cyano group.

One of the most common strategies involves the alkylation of malonate esters , followed by selective hydrolysis of one of the ester groups. This approach provides access to mono-substituted malonic acid half oxyesters (SMAHOs), which can then be further modified. The choice of the ester group (e.g., methyl, ethyl, benzyl) can be varied, which may influence the subsequent reactivity of the molecule.

Another key strategy is the Michael addition , a conjugate addition reaction that is widely used for the formation of carbon-carbon bonds. In the context of synthesizing analogues, a Michael donor, such as a malonate enolate, can be reacted with a Michael acceptor, like an α,β-unsaturated carbonyl compound. For instance, the reaction of diethyl malonate with a substituted cyclohexenone can lead to the formation of a new carbon-carbon bond on the cyclohexane (B81311) ring, introducing a variety of substituents. The stereoselectivity of this addition is a critical aspect, often influenced by the nature of the reactants and the reaction conditions.

The Thorpe-Ziegler reaction represents another powerful tool for structural modification, particularly for the synthesis of cyclic ketones from dinitriles. nih.govwikipedia.org This intramolecular condensation can be conceptually applied to analogues of this compound where the ester groups are replaced with nitrile functionalities, leading to the formation of new ring systems. The efficiency of the Thorpe-Ziegler reaction is notably dependent on the ring size being formed, with five- to eight-membered rings and large rings (over thirteen members) being the most favored. mdpi.com

Furthermore, direct functionalization of the cyclohexane ring can be achieved through various methods. For example, α-halogenation of ketones can introduce a halogen atom adjacent to a carbonyl group, which can then be used as a handle for further substitutions. While not directly applied to the parent compound in the provided literature, this principle can be extended to ketone-containing analogues.

Finally, the cyano group itself can be a point of modification. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form heterocyclic systems. The synthesis of heterocyclic compounds from cyanoacetamide derivatives, for instance, highlights the versatility of the cyano group in constructing complex molecular architectures. wikipedia.org

The following table summarizes some of the key structural modification strategies and the types of analogues they can produce.

Modification Strategy Target Moiety Resulting Analogue Type Key Reaction Type
Alkylation and Selective HydrolysisMalonate EsterMono-substituted malonic acid half oxyesters (SMAHOs)Nucleophilic Substitution, Saponification
Michael AdditionCyclohexane RingSubstituted cyclohexylmalonatesConjugate Addition
Thorpe-Ziegler CyclizationDinitrile AnaloguesCyclic α-cyanoketonesIntramolecular Condensation
α-HalogenationKetone-containing Analoguesα-Halogenated derivativesElectrophilic Halogenation
Cyano Group TransformationCyano GroupCarboxylic acids, amides, heterocyclesHydrolysis, Cyclization

Impact of Structural Variations on Chemical Reactivity and Selectivity

Structural variations in the analogues of this compound have a profound impact on their chemical reactivity and selectivity. These effects are primarily driven by steric and electronic factors introduced by the new functional groups or altered stereochemistry.

The nature of the substituents on the cyclohexane ring significantly influences the stereochemical outcome of reactions. In Michael additions to substituted 2-cyclohexenones, the stereoselectivity is highly dependent on the nature of the incoming nucleophile and the substituents already present on the ring. For example, the addition of different organocuprates to 4-substituted-2-cyclohexenones shows varying degrees of stereoselectivity, which can be altered by changing the counterion (e.g., MgBr vs. Li) or the structure of the nucleophile itself. nih.gov This highlights the subtle interplay of steric hindrance and electronic interactions that guide the approach of the nucleophile.

The stereochemistry of the substituents also plays a crucial role. For instance, in the Michael addition of phosphorus nucleophiles to a cyclohexenylphosphine oxide, the reaction can yield a mixture of two epimers. The ratio of these epimers is sensitive to the base used in the reaction, indicating that the stereochemical outcome can be controlled by the reaction conditions. nih.gov The absolute configuration of the products is determined by detailed conformational and NMR analysis, revealing a complex relationship between the starting material's conformation and the final product distribution. nih.gov

The introduction of fluorine atoms into the ester groups can dramatically alter the reactivity of the molecule, particularly its susceptibility to hydrolysis. In a study of C-terminal partially fluorinated ethyl esters of N-acetylproline, it was found that the rate of hydrolysis increases significantly with the number of fluorine atoms. The trifluoroethyl ester hydrolyzed much faster than the corresponding ethyl ester. lscollege.ac.in This effect is attributed to the strong electron-withdrawing nature of the fluorine atoms, which makes the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The hydrolytic stability can also be influenced by the presence of nearby charges in the molecule. lscollege.ac.in

The following table provides a summary of how specific structural variations can impact reactivity and selectivity, based on findings from related systems.

Structural Variation Observed Impact Underlying Principle Example Reaction
Substituents on Cyclohexene RingAltered stereoselectivity of additionSteric hindrance and electronic effects guiding nucleophilic attackMichael Addition of organocuprates nih.gov
Base used in ReactionControl over epimer ratioBase-sensitive epimerization of intermediate carbanionsMichael Addition of phosphorus nucleophiles nih.gov
Fluorination of Ester GroupsIncreased rate of hydrolysisInductive electron withdrawal by fluorine atomsEster Hydrolysis lscollege.ac.in
Elongation of Alkyl ChainRecovery of stereoselectivityChanges in conformational preferences influencing the transition stateMichael Addition of organocuprates nih.gov

Conformation-Reactivity Relationships within Analogous Systems

The three-dimensional shape, or conformation, of this compound analogues is intrinsically linked to their reactivity. The cyclohexane ring typically adopts a chair conformation to minimize steric strain, and the substituents can occupy either axial or equatorial positions. The relative stability of these conformers and the energy barrier to their interconversion can significantly influence the course and rate of a chemical reaction.

In substituted cyclohexanes, there is a general preference for bulky substituents to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.org This preference can dictate the stereochemical outcome of a reaction. For example, in the Michael addition to a substituted cyclohexenone, the enolate will preferentially adopt a half-chair conformation that places the bulky substituents in pseudo-equatorial positions. The electrophile will then attack from the less sterically hindered face of the double bond, leading to a specific stereoisomer as the major product. youtube.com The stability of the transition state, which is influenced by the conformation of the ring, is a key determinant of the product distribution.

The stereochemistry of the starting material can lead to different product ratios. For instance, the Michael addition of diethyl malonate to 1-cyclohexene cyanide results in a mixture of cis- and trans-diethyl 2-cyanocyclohexylmalonates. youtube.com The ratio of these isomers is a direct consequence of the stereochemical course of the addition reaction. If the addition proceeds preferentially via a trans-addition mechanism, the cis-isomer is expected to be the major product. youtube.com The subsequent stability of these isomers is then governed by their conformational preferences, with the isomer that can adopt a lower energy chair conformation (typically with more equatorial substituents) being the more stable.

A computational study on the Thorpe reaction has shown that the substituents in the α-position of the nitrile play a significant stereoelectronic role in the reaction. mdpi.com The reaction yields differ depending on whether the substituent is an alkyl, aryl, alkoxide, or halogen group. This suggests that the conformation and electronic nature of the starting material directly influence the energy of the transition state and thus the efficiency of the reaction.

The following table illustrates the relationship between conformation and reactivity in analogous systems.

System Conformational Feature Impact on Reactivity Governing Principle
Substituted CyclohexenoneHalf-chair conformation of the enolateDetermines the direction of electrophilic attack, leading to a major stereoisomerSteric approach control, minimization of steric hindrance in the transition state youtube.com
1-Cyclohexene Cyanide + Diethyl Malonatecis vs. trans additionFormation of a mixture of cis- and trans-2-cyanocyclohexylmalonatesStereochemical course of the Michael addition youtube.com
α-Substituted NitrilesStereoelectronic nature of the substituentDifferent reaction yields in the Thorpe reactionInfluence on the stability of the transition state mdpi.com
Disubstituted CyclohexanesEquatorial preference of bulky groupsThe more stable conformer dictates the major reaction pathwayMinimization of 1,3-diaxial interactions libretexts.org

Future Research Directions and Perspectives

Exploration of Diethyl (1-cyanocyclohexyl)propanedioate in Advanced Materials Science

The distinct structural features of this compound make it a compelling candidate for exploration in advanced materials science. The presence of the polar nitrile group and the ester functionalities suggests potential applications in the design of novel polymers and functional materials.

Future research could focus on the incorporation of the (1-cyanocyclohexyl)propanedioate moiety into polymer backbones. This could potentially lead to polymers with tailored thermal and mechanical properties. For instance, the rigidity of the cyclohexane (B81311) ring could enhance the thermal stability of the resulting polymer, while the polar nitrile group could improve its adhesion properties and compatibility with other polar materials. The synthesis of cyano-functionalized graphitic nanoplatelets has demonstrated that the cyano group can serve as a reinforcing filler for resins like acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), suggesting that derivatives of this compound could play a similar role.

Furthermore, the nitrile group can be chemically modified to introduce other functionalities, opening the door to the creation of a wide array of functional materials. For example, hydrolysis of the nitrile to a carboxylic acid or reduction to an amine would allow for further polymerization or grafting onto surfaces, leading to materials with specific surface properties or applications in areas such as coatings, adhesives, and composites. Research into phosphorus-containing polymers derived from related phosphonate (B1237965) malonates highlights the potential for creating new materials with unique properties by derivatizing the core malonate structure.

Integration into Automated Synthesis and High-Throughput Experimentation

The increasing demand for the rapid discovery and optimization of new molecules has led to the widespread adoption of automated synthesis and high-throughput experimentation (HTE). The synthesis of this compound and its subsequent derivatization are well-suited for integration into these modern platforms.

Automated flow synthesis offers a promising avenue for the safe and efficient production of cyano-containing compounds, mitigating the risks associated with hazardous reagents like cyanides. The development of a continuous flow process for the synthesis of aryl nitriles demonstrates the feasibility of this approach. rsc.org A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles has also been successfully demonstrated, showcasing the potential for complex, multi-step syntheses to be performed in an automated fashion. nih.gov Future work could focus on developing a robust and scalable flow synthesis for this compound itself, which would enable its on-demand production for further studies.

Moreover, HTE techniques can be employed to rapidly screen various catalysts, reaction conditions, and substrates for the derivatization of this compound. This would accelerate the discovery of new reactions and the optimization of existing ones, leading to a deeper understanding of the compound's reactivity and its potential applications.

Green Chemistry Innovations and Sustainable Applications

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. Future research on this compound should prioritize the development of more sustainable synthetic routes and applications.

One area of focus could be the use of bio-based feedstocks for the synthesis of the cyclohexyl precursor, reducing the reliance on petrochemical sources. The development of synthetic routes to functionalized cyclohexanes from biomass is an active area of research. Additionally, exploring cyanide-free methods for the synthesis of nitriles would significantly improve the environmental footprint of the process. The van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a cyanide-free nitrile source, has been successfully implemented in a continuous flow process. rsc.org

The development of catalytic reactions that proceed under mild conditions with high atom economy is another key aspect of green chemistry. Future research could explore the use of environmentally benign solvents and catalysts for the synthesis and transformations of this compound. Photocatalysis, for instance, offers a green approach for organic synthesis by utilizing light as an energy source. mdpi.com

Expanding the Scope of Catalytic Transformations and Asymmetric Synthesis

The functional groups present in this compound provide multiple handles for a variety of catalytic transformations, offering a rich field for future exploration.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Research has shown that palladium can catalyze the arylation of malonates and cyanoesters. acs.orgnih.gov Future work could investigate the cross-coupling of the enolate of this compound with various electrophiles, providing access to a wide range of substituted derivatives.

A particularly exciting avenue for future research is the development of asymmetric catalytic methods to control the stereochemistry of the quaternary carbon center. The synthesis of optically active warfarin, an anticoagulant, has been achieved through an organocatalytic asymmetric Michael reaction of cyclic 1,3-dicarbonyl compounds. nih.gov Similar organocatalytic approaches could be developed for the enantioselective synthesis of chiral derivatives of this compound. The development of asymmetric organocatalysis, a field recognized with the Nobel Prize in Chemistry in 2021, provides a powerful toolkit for such endeavors. youtube.com

In-Depth Mechanistic Studies for Enhanced Reaction Control

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and achieving greater control over product formation.

The synthesis of this compound typically involves a Michael addition of a cyanide source to a cyclohexylidene malonate. Future research could employ a combination of experimental and computational methods, such as Density Functional Theory (DFT) studies, to elucidate the transition states and intermediates of this reaction. nih.gov Such studies can provide valuable insights into the factors that govern the stereoselectivity and regioselectivity of the addition.

Furthermore, investigating the interplay between kinetic and thermodynamic control in the synthesis can lead to strategies for selectively obtaining either the kinetic or thermodynamic product. youtube.comwikipedia.orgdalalinstitute.comlibretexts.orgmasterorganicchemistry.com For example, temperature, solvent, and the nature of the base can all influence the product distribution. A detailed understanding of these effects would allow for the rational design of reaction conditions to favor the desired isomer, ultimately enhancing the efficiency and selectivity of the synthesis.

Q & A

Basic: What experimental strategies optimize the synthesis of Diethyl (1-cyanocyclohexyl)propanedioate to improve yield and purity?

Answer:

  • Design of Experiments (DOE): Use fractional factorial designs to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, cyclohexane-derived precursors often require controlled alkylation steps under anhydrous conditions to avoid side reactions.
  • Catalyst Selection: Evaluate Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts for regioselective cyanocyclohexyl group introduction. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR.
  • Workup Procedures: Employ liquid-liquid extraction with ethyl acetate/water to isolate the product, followed by vacuum distillation or recrystallization from ethanol to enhance purity .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

Answer:

  • Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to collect diffraction data. For twinned crystals, apply the HKLF 5 format in SHELXL to refine twin laws (e.g., twofold rotation about the [100] axis) .
  • Refinement Challenges: Address disordered cyclohexyl or cyano groups using PART and AFIX commands in SHELX. Validate hydrogen bonding networks using PLATON to ensure geometric accuracy.
  • Validation Metrics: Check R-factor convergence (target: <5%), and use the ADDSYM tool to detect missed symmetry elements that could lead to overfitting .

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy: Assign peaks via ¹H-¹H COSY and ¹³C DEPT-135 to confirm the propanedioate backbone and cyanocyclohexyl substituent. Look for ester carbonyl signals at δ ~165–170 ppm in ¹³C NMR.
  • Mass Spectrometry: Use high-resolution ESI-MS to verify the molecular ion [M+H]⁺ (exact mass: calculated via ChemDraw). Fragmentation patterns should highlight loss of ethoxy groups (m/z = 45).
  • IR Spectroscopy: Confirm the nitrile stretch (C≡N) at ~2240 cm⁻¹ and ester C=O at ~1740 cm⁻¹ .

Advanced: How can researchers resolve contradictions between computational and experimental dipole moment data for this compound?

Answer:

  • Computational Validation: Re-optimize geometry at the B3LYP/6-311+G(d,p) level in Gaussian to account for solvent effects (e.g., PCM model for ethanol). Compare with gas-phase DFT results.
  • Experimental Calibration: Measure dipole moments via dielectric constant analysis in non-polar solvents (e.g., benzene) to minimize intermolecular interactions.
  • Error Analysis: Assess systematic errors in computational basis sets or experimental solvent polarity assumptions. Cross-reference with crystallographic electron density maps from SHELXL refinements .

Basic: What methodologies assess the environmental persistence of this compound?

Answer:

  • Hydrolysis Studies: Conduct pH-dependent degradation experiments (pH 4–9) at 25°C, monitoring propanedioate ester cleavage via HPLC. Compare half-lives to analogous diethyl malonate derivatives .
  • Biodegradation Assays: Use OECD 301F (manometric respirometry) with activated sludge to measure biological oxygen demand (BOD) over 28 days.
  • QSAR Modeling: Input logP and molecular weight into EPI Suite to predict bioaccumulation potential (BCF) and ecotoxicity .

Advanced: What in vitro toxicity screening approaches are suitable for this compound?

Answer:

  • Cytotoxicity Assays: Use MTT or resazurin reduction tests in HepG2 cells (IC₅₀ determination). Include positive controls (e.g., cisplatin) and validate via flow cytometry for apoptosis/necrosis.
  • Skin Sensitization: Follow OECD 442D (ARE-Nrf2 luciferase assay) to predict Keap1-Nrf2 pathway activation, correlating with allergic response potential.
  • Metabolic Stability: Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS to estimate hepatic clearance .

Advanced: How to design a kinetic study to probe the reaction mechanism of this compound in nucleophilic acyl substitution?

Answer:

  • Variable Time NMR: Monitor reaction progress at 5-minute intervals using ¹H NMR (e.g., disappearance of ethoxy signals).
  • Isotopic Labeling: Synthesize ¹³C-labeled ester carbonyl groups to track intermediate tetrahedral adducts via 2D NMR.
  • Eyring Analysis: Measure rate constants at 4–5 temperatures to calculate ΔH‡ and ΔS‡. Use Kramer’s theory to distinguish between concerted and stepwise mechanisms .

Basic: What precautions are critical when handling this compound in the laboratory?

Answer:

  • PPE Requirements: Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure. The compound may share sensitization hazards with structurally related esters (e.g., dicyclohexyl phthalate) .
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis into malonic acid derivatives.
  • Storage: Keep in amber glass under argon at 4°C to prevent oxidation or moisture uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.